molecular formula C22H25N3O2S B11300233 N-cyclopropyl-2-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

N-cyclopropyl-2-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Cat. No.: B11300233
M. Wt: 395.5 g/mol
InChI Key: AXAHNNBFGRZNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOPROPYL-2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This specific compound is characterized by the presence of a cyclopropyl group, an ethylphenoxy group, and a benzimidazole core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of N-CYCLOPROPYL-2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the ethylphenoxy group, and the attachment of the cyclopropyl group. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.

Chemical Reactions Analysis

N-CYCLOPROPYL-2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-CYCLOPROPYL-2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It can be used in studies to investigate its potential as an antiviral, anticancer, or antimicrobial agent, given the known activities of benzimidazole derivatives.

    Medicine: The compound may be explored for its therapeutic potential in treating various diseases, including infections and cancers.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE is likely related to its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, they may inhibit tubulin polymerization, leading to anticancer activity, or inhibit viral enzymes, leading to antiviral effects .

Comparison with Similar Compounds

N-CYCLOPROPYL-2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE can be compared with other benzimidazole derivatives, such as:

    Mebendazole: An antiparasitic drug known for its broad-spectrum activity against parasitic worms.

    Albendazole: Another antiparasitic drug with similar activity to mebendazole.

    Thiabendazole: Used primarily as an antifungal agent.

The uniqueness of N-CYCLOPROPYL-2-(2-{[2-(4-ETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDE lies in its specific structural features, such as the cyclopropyl and ethylphenoxy groups, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-cyclopropyl-2-[2-[2-(4-ethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H25N3O2S/c1-2-16-7-11-18(12-8-16)27-13-14-28-22-24-19-5-3-4-6-20(19)25(22)15-21(26)23-17-9-10-17/h3-8,11-12,17H,2,9-10,13-15H2,1H3,(H,23,26)

InChI Key

AXAHNNBFGRZNOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.